molecular formula C13H20ClNO4S B602894 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine CAS No. 1246823-21-1

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine

Katalognummer: B602894
CAS-Nummer: 1246823-21-1
Molekulargewicht: 321.82g/mol
InChI-Schlüssel: JKNPQZPCOAHAGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to an aromatic ring, which is further substituted with a chloro, methyl, and propoxy group The compound also contains an amine group linked to a hydroxypropyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride intermediate. This intermediate is then reacted with a hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chloro group can result in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring and its substituents can also interact with cellular membranes, affecting their function and integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
  • (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine
  • (5-Chloro-4-methyl-2-propoxyphenyl)sulfonylthioether

Uniqueness

(5-Chloro-4-methyl-2-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and a hydroxypropylamine moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Eigenschaften

CAS-Nummer

1246823-21-1

Molekularformel

C13H20ClNO4S

Molekulargewicht

321.82g/mol

IUPAC-Name

5-chloro-N-(3-hydroxypropyl)-4-methyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C13H20ClNO4S/c1-3-7-19-12-8-10(2)11(14)9-13(12)20(17,18)15-5-4-6-16/h8-9,15-16H,3-7H2,1-2H3

InChI-Schlüssel

JKNPQZPCOAHAGE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.